An In-depth Technical Guide to the Physicochemical Properties of 4-(Benzyloxy)-3-fluorophenol
An In-depth Technical Guide to the Physicochemical Properties of 4-(Benzyloxy)-3-fluorophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Benzyloxy)-3-fluorophenol is a fluorinated aromatic organic compound. Its structural features, including a phenol group, a benzyl ether, and a fluorine atom, suggest its potential utility as a building block in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The interplay of these functional groups dictates its physicochemical properties, which are crucial for predicting its behavior in various chemical and biological systems. Understanding these properties is paramount for its application in drug design, as they influence factors such as solubility, membrane permeability, and receptor binding. This guide provides a comprehensive overview of the known and predicted physicochemical characteristics of 4-(Benzyloxy)-3-fluorophenol, alongside detailed experimental protocols for their determination.
Core Physicochemical Properties
The physicochemical properties of 4-(Benzyloxy)-3-fluorophenol are summarized below. It is important to note that while some properties have been experimentally determined, others are predicted based on computational models due to a lack of available experimental data.
Table 1: General and Physical Properties of 4-(Benzyloxy)-3-fluorophenol
| Property | Value | Source |
| Chemical Name | 4-(Benzyloxy)-3-fluorophenol | |
| Synonyms | 3-Fluoro-4-(phenylmethoxy)phenol, 4-Benzyloxy-3-fluoro-phenol | [1] |
| CAS Number | 81228-25-3 | [1] |
| Molecular Formula | C₁₃H₁₁FO₂ | [1] |
| Molecular Weight | 218.22 g/mol | [1] |
| Appearance | Solid (predicted) | |
| Melting Point | 80-82 °C | [2] |
| Boiling Point | 448.0 ± 40.0 °C (Predicted) | [3] |
Table 2: Solubility and Partitioning Behavior of 4-(Benzyloxy)-3-fluorophenol
| Property | Value | Source |
| Water Solubility | No data available | [4] |
| Solubility in Organic Solvents | No data available | |
| logP (Octanol-Water Partition Coefficient) | No data available | [4] |
Table 3: Acidity of 4-(Benzyloxy)-3-fluorophenol
| Property | Value | Source |
| pKa | No data available |
Experimental Protocols
Detailed methodologies for the experimental determination of the key physicochemical properties of phenolic compounds like 4-(Benzyloxy)-3-fluorophenol are provided below.
Melting Point Determination
The melting point is a fundamental physical property used for identification and purity assessment of a solid compound.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if the sample is not a fine powder)
Procedure:
-
Ensure the 4-(Benzyloxy)-3-fluorophenol sample is a fine, dry powder. If necessary, gently grind the crystals using a mortar and pestle.
-
Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
Set the heating rate to a rapid setting initially to quickly approach the expected melting point (around 80 °C).
-
When the temperature is about 10-15 °C below the expected melting point, reduce the heating rate to 1-2 °C per minute to ensure accurate measurement.
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).
-
A sharp melting range (e.g., 0.5-1 °C) is indicative of a pure compound.[5]
Boiling Point Determination (for liquids or high-boiling solids)
Given the high predicted boiling point, distillation under reduced pressure (vacuum distillation) would be the preferred method for experimental determination to prevent decomposition. The capillary method is suitable for small quantities.
Apparatus:
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating bath (e.g., oil bath or heating block)
-
Clamp and stand
Procedure:
-
Place a small amount (a few milliliters) of the liquid sample into the small test tube. If the sample is solid at room temperature, it should be melted first.
-
Invert a capillary tube (sealed end up) and place it inside the test tube containing the liquid.
-
Attach the test tube to a thermometer, ensuring the bulb of the thermometer is level with the sample.
-
Immerse the assembly in a heating bath.
-
Heat the bath gently. As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.
-
Continue heating until a continuous and rapid stream of bubbles emerges from the capillary tube. This indicates that the vapor pressure of the liquid is overcoming the atmospheric pressure.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles stops and the liquid begins to enter the capillary tube.[6][7]
Solubility Determination
Solubility is qualitatively and quantitatively determined in various solvents to understand the polarity and potential applications of a compound.
Apparatus:
-
Small test tubes
-
Vortex mixer (optional)
-
Graduated pipettes or micropipettes
-
Analytical balance
Procedure (Qualitative):
-
Place a small, accurately weighed amount (e.g., 1-5 mg) of 4-(Benzyloxy)-3-fluorophenol into a series of test tubes.
-
To each test tube, add a specific volume (e.g., 1 mL) of a different solvent (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane).
-
Agitate the mixture vigorously (e.g., using a vortex mixer) for a set period (e.g., 1-2 minutes).
-
Visually inspect the mixture to determine if the solid has completely dissolved. Classify as soluble, partially soluble, or insoluble.[8][9]
Procedure (Quantitative):
-
Prepare a saturated solution of 4-(Benzyloxy)-3-fluorophenol in the solvent of interest by adding an excess amount of the compound to a known volume of the solvent.
-
Stir the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.
-
Allow any undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.
-
Determine the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), after creating a calibration curve with standards of known concentrations.
pKa Determination
The acid dissociation constant (pKa) is a measure of the acidity of the phenolic proton. Spectrophotometric or potentiometric titration methods are commonly used for its determination.
Apparatus:
-
UV-Vis spectrophotometer or a pH meter with an electrode
-
Volumetric flasks
-
Pipettes
-
Stir plate and stir bar
-
Buffer solutions of known pH
Procedure (Spectrophotometric Method):
-
Prepare a stock solution of 4-(Benzyloxy)-3-fluorophenol in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a series of buffer solutions with a range of known pH values that bracket the expected pKa of the phenol (for phenols, typically in the pH 7-11 range).
-
Add a small, constant aliquot of the stock solution to each buffer solution in a volumetric flask and dilute to the mark.
-
Measure the UV-Vis absorbance spectrum of each solution. The protonated (PhOH) and deprotonated (PhO⁻) forms of the phenol will have different absorbance maxima.
-
Identify the wavelengths of maximum absorbance for the acidic and basic forms.
-
Measure the absorbance of each buffered solution at these two wavelengths.
-
The pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log [(A_basic - A) / (A - A_acidic)] where A is the absorbance of the mixture at a specific wavelength, and A_basic and A_acidic are the absorbances of the fully deprotonated and protonated forms, respectively.
-
A plot of pH versus log[(A - A_acidic)/(A_basic - A)] will yield a straight line with the pKa as the y-intercept.[10][11]
logP (Octanol-Water Partition Coefficient) Determination
The logP value is a measure of the lipophilicity of a compound and is crucial for predicting its pharmacokinetic properties. The shake-flask method is the traditional approach.
Apparatus:
-
Separatory funnel or centrifuge tubes
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Vortex mixer or shaker
-
Analytical instrument (e.g., HPLC or UV-Vis spectrophotometer)
Procedure (Shake-Flask Method):
-
Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing the layers to separate.
-
Accurately weigh a small amount of 4-(Benzyloxy)-3-fluorophenol and dissolve it in one of the phases (typically the one in which it is more soluble).
-
Add a known volume of this solution to a separatory funnel or centrifuge tube.
-
Add a known volume of the second solvent phase.
-
Shake the mixture vigorously for a set period (e.g., 30 minutes) to allow for partitioning between the two phases.
-
Allow the two phases to separate completely. Centrifugation can be used to aid separation.
-
Carefully remove an aliquot from each phase.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: P = [Concentration]_octanol / [Concentration]_aqueous.
-
The logP is the base-10 logarithm of the partition coefficient: logP = log(P).[12][13]
Logical Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel compound like 4-(Benzyloxy)-3-fluorophenol.
Caption: Logical workflow for the systematic physicochemical characterization of a chemical compound.
References
- 1. 4-(Benzyloxy)-3-fluorophenol | C13H11FO2 | CID 1490313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 81228-25-3 CAS MSDS (4-BENZYLOXY-3-FLUORO-PHENOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 4-(4-Benzyloxyphenyl)-3-fluorophenol CAS#: 1261982-07-3 [m.chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 7. Video: Boiling Points - Concept [jove.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. chem.ws [chem.ws]
- 10. web.pdx.edu [web.pdx.edu]
- 11. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 12. agilent.com [agilent.com]
- 13. acdlabs.com [acdlabs.com]
